VU0650786

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VU0650786 is a potent and selective central nervous system penetrant negative allosteric modulator of metabotropic glutamate receptor subtype 3. This compound has shown significant antidepressant and anxiolytic activity in rodent models . It is primarily used in scientific research to explore the modulation of glutamate receptors and their potential therapeutic applications.

Preparation Methods

The synthesis of VU0650786 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the supplier

Chemical Reactions Analysis

VU0650786 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.

Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.

Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

VU0650786 has a wide range of scientific research applications, including:

Chemistry: Used to study the modulation of metabotropic glutamate receptors and their role in neurotransmission.

Biology: Investigated for its effects on synaptic strength and neuronal signaling.

Medicine: Explored for its potential therapeutic applications in treating depression and anxiety disorders.

Industry: Utilized in the development of new pharmacological agents targeting glutamate receptors .

Mechanism of Action

VU0650786 exerts its effects by binding to the metabotropic glutamate receptor subtype 3 and acting as a negative allosteric modulator. This binding leads to a conformational change in the receptor, reducing its activity and modulating neurotransmission. The molecular targets and pathways involved include the inhibition of thalamocortical long-term depression and the enhancement of synaptic strength in specific neuronal populations .

Comparison with Similar Compounds

VU0650786 is unique in its high selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor subtype 3. Similar compounds include:

VU6001966: Another negative allosteric modulator of metabotropic glutamate receptor subtype 2.

LY341495: An antagonist of metabotropic glutamate receptors.

These compounds differ in their selectivity, potency, and specific receptor subtype targets, highlighting the uniqueness of this compound in its therapeutic potential and research applications.

Biological Activity

VU0650786 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). This compound has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, including anxiety and depression. This article delves into its biological activity, pharmacological properties, and relevant research findings.

This compound is characterized by its structure as a member of the 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one class. It exhibits a potent and selective inhibition of mGlu3 receptors with an IC50 value of approximately 392 nM . This selectivity is crucial for minimizing off-target effects associated with broader mGlu receptor antagonism.

The primary mechanism by which this compound exerts its effects involves the modulation of intracellular signaling pathways associated with mGlu3 activation. By acting as a negative allosteric modulator, this compound reduces the receptor's activity in response to endogenous glutamate, thereby influencing downstream signaling cascades such as cyclic AMP (cAMP) accumulation .

Behavioral Models

This compound has been evaluated in several rodent behavioral models to assess its anxiolytic and antidepressant-like effects. Notably:

- Anxiety Models : In studies using the elevated plus maze and open field tests, administration of this compound resulted in significant reductions in anxiety-related behaviors .

- Depression Models : The forced swim test demonstrated that this compound could reduce immobility time, suggesting an antidepressant-like effect .

Cognitive Function

Research has indicated that this compound may ameliorate cognitive deficits induced by substances such as methamphetamine. In experiments, both genetic deletion and pharmacological blockade of mGlu3 receptors using this compound corrected memory impairments in wild-type mice challenged with methamphetamine .

Pharmacokinetics and CNS Penetration

This compound has been shown to possess favorable pharmacokinetic properties, allowing for effective central nervous system (CNS) penetration. Studies have confirmed its bioavailability and ability to reach therapeutic concentrations in the brain following systemic administration .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Case Studies

In a notable case study involving chronic administration of this compound, researchers observed a marked improvement in behavioral outcomes related to anxiety and depression in rodent models. The study highlighted the compound's potential for therapeutic use in treating mood disorders, particularly given its selective action on mGlu3 receptors without affecting mGlu2 receptors significantly .

Properties

IUPAC Name |

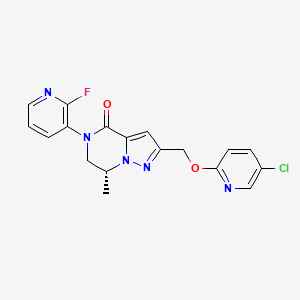

(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRVCJFGSOVYLG-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.